2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Overview
Description
2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione is a spiro compound characterized by a unique structure where an imidazolidine ring is fused to an indene ring at a central carbon atom. Spiro compounds are of significant interest due to their unique conformational features and their implications in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione can be achieved through various methods. One common approach involves the reaction of indane-1,3-dione with Huisgen’s zwitterions formed in situ from N-heterocycles and activated acetylenes via cyclization . Another method involves the use of copper(I)-catalyzed cascade reactions of 3-diazoindolin-2-imines with 1,3,5-triazines under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
Chemical Reactions Analysis
Types of Reactions
2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the spiro structure and the imidazolidine ring allows for diverse reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetylenic esters, primary amines, and ninhydrin . Reaction conditions often involve refluxing in toluene or using catalytic amounts of sulfuric acid in acetic acid .
Major Products
The major products formed from these reactions include functionalized spiro compounds with potential biological activities .
Scientific Research Applications
2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione has various scientific research applications:
Mechanism of Action
The mechanism of action of 2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione involves its interaction with molecular targets and pathways in biological systems. The sterically constrained spiro structure plays a crucial role in its biological activity by influencing its binding to specific targets .
Comparison with Similar Compounds
Properties
IUPAC Name |
spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-9-11(13-10(15)12-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDALGRHRPPTQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=CC=CC=C31)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283670 | |
Record name | 2',3'-Dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60283670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6252-98-8 | |
Record name | MLS000737651 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32838 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2',3'-Dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60283670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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